molecular formula C8H8ClIO2 B2751214 1-Chloro-2,4-dimethoxy-6-iodobenzene CAS No. 1805224-20-7

1-Chloro-2,4-dimethoxy-6-iodobenzene

Cat. No.: B2751214
CAS No.: 1805224-20-7
M. Wt: 298.5
InChI Key: ICEWXILSSRWYQR-UHFFFAOYSA-N
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Description

1-Chloro-2,4-dimethoxy-6-iodobenzene is an organic compound with the molecular formula C8H8ClIO2 It is a derivative of benzene, where the benzene ring is substituted with chlorine, iodine, and two methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-2,4-dimethoxy-6-iodobenzene can be synthesized through several methods. One common approach involves the iodination of 1-chloro-2,4-dimethoxybenzene using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction typically takes place in an organic solvent like acetic acid or dichloromethane under controlled temperature conditions to ensure the selective introduction of the iodine atom at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-2,4-dimethoxy-6-iodobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine or iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can undergo reduction to remove the halogen atoms or reduce the aromatic ring

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Electrophilic Substitution: Reagents like bromine or sulfuric acid in solvents such as acetic acid or chloroform.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with sodium methoxide can yield 1-methoxy-2,4-dimethoxy-6-iodobenzene, while oxidation with potassium permanganate can produce 1-chloro-2,4-dimethoxy-6-iodobenzoic acid .

Scientific Research Applications

1-Chloro-2,4-dimethoxy-6-iodobenzene has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Material Science: It is utilized in the synthesis of novel materials with unique electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study biological processes and interactions at the molecular level

Mechanism of Action

The mechanism of action of 1-chloro-2,4-dimethoxy-6-iodobenzene depends on its specific application. In medicinal chemistry, for example, the compound may interact with target enzymes or receptors through various molecular interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target, leading to the desired therapeutic effect .

Comparison with Similar Compounds

1-Chloro-2,4-dimethoxy-6-iodobenzene can be compared with other similar compounds, such as:

    1-Chloro-2-iodobenzene: Lacks the methoxy groups, making it less versatile in certain synthetic applications.

    1-Chloro-4-iodobenzene: Has a different substitution pattern, which can affect its reactivity and applications.

    1-Bromo-2,4-dimethoxy-6-iodobenzene: Substitutes chlorine with bromine, which can influence its chemical properties and reactivity .

The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it a valuable compound in various fields of research.

Properties

IUPAC Name

2-chloro-1-iodo-3,5-dimethoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClIO2/c1-11-5-3-6(10)8(9)7(4-5)12-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICEWXILSSRWYQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)I)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClIO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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